1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid: A Critical Scaffold in Drug Discovery
1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid: A Critical Scaffold in Drug Discovery
Topic: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid: Structure, Synthesis, and Pharmaceutical Utility Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (CAS: 179064-49-4 ) is a specialized alicyclic building block used extensively in the synthesis of spirocyclic and heterocyclic pharmaceutical agents.[1] Distinguished by its orthogonal functional groups—a ketone, a carboxylic acid, and an electron-withdrawing fluorophenyl moiety—this molecule serves as a linchpin in the construction of MDM2 inhibitors, PARP inhibitors, and other modulators of protein-protein interactions.
This guide provides a comprehensive technical analysis of its physiochemical properties, validated synthetic routes, and applications in modern medicinal chemistry.
Chemical Identity & Physiochemical Properties[2][3][4][5]
The molecule features a cyclohexane ring substituted at the C1 position with both a carboxylic acid and a 2-fluorophenyl group, creating a quaternary carbon center that rigidly defines the vector of the aromatic ring. The C4 ketone provides a handle for further diversification, typically via reductive amination or spiro-cyclization.
Table 1: Physiochemical Specifications
| Property | Specification |
| IUPAC Name | 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid |
| CAS Number | 179064-49-4 |
| Molecular Formula | C₁₃H₁₃FO₃ |
| Molecular Weight | 236.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| pKa (Calc.) | ~4.5 (Carboxylic acid) |
| LogP (Calc.) | ~1.8 - 2.1 |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Key Precursor | 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 179064-61-0) |
Synthetic Methodology
The synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid typically proceeds via a Dieckmann condensation or a double Michael addition followed by hydrolysis. The presence of the ortho-fluorine atom requires specific care to avoid nucleophilic aromatic substitution side reactions under harsh basic conditions.
Validated Synthetic Protocol
Precursor: 2-Fluorophenylacetonitrile
Step 1: Double Michael Addition (Formation of the Cyclohexane Ring)
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Reagents: 2-Fluorophenylacetonitrile, Methyl acrylate (2.2 eq), NaH or KOtBu (Base), THF/DMSO.
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Procedure: The benzylic anion of the nitrile attacks two equivalents of methyl acrylate. A subsequent Dieckmann-like cyclization (often requiring a second base treatment) yields the intermediate methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate.
Step 2: Hydrolysis and Decarboxylation
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Reagents: H₂SO₄ (aq) / Acetic Acid or NaOH (aq) followed by HCl workup.
-
Mechanism: Acidic hydrolysis converts the nitrile to the carboxylic acid and hydrolyzes the ester. Thermal decarboxylation of the β-keto acid moiety at position 2 removes the ester group, leaving the 4-ketone.
-
Note: The ortho-fluoro group exerts a steric effect that may slow hydrolysis compared to the para-isomer.
Reaction Pathway Diagram
Figure 1: Step-wise synthesis from commercially available 2-fluorophenylacetonitrile.
Structural Characterization (Spectroscopy)
Researchers should verify the identity of the synthesized compound using the following diagnostic signals. The ortho-fluorine coupling is the primary differentiator from the para-isomer.
Nuclear Magnetic Resonance (NMR)[8]
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad).
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δ 7.20–7.50 ppm (m, 4H): Aromatic protons. Look for complex multiplet splitting due to ¹H-¹⁹F coupling.
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δ 2.20–2.80 ppm (m, 8H): Cyclohexane ring protons. The protons α to the ketone and α to the quaternary center will appear as distinct multiplets.
-
-
¹³C NMR (100 MHz):
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~210 ppm: Ketone carbonyl (C=O).
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~176 ppm: Carboxylic acid carbonyl (COOH).
-
~160 ppm (d, J ≈ 245 Hz): C-F aromatic carbon (distinct doublet).
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~49 ppm: Quaternary carbon (C1).
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Mass Spectrometry (MS)
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ESI-MS (Negative Mode): m/z 235.1 [M-H]⁻.
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ESI-MS (Positive Mode): m/z 237.1 [M+H]⁺ (often weak due to acidic nature).
Pharmaceutical Applications
This scaffold is highly valued for its ability to introduce a "spiro" constraint or a rigid vector into drug candidates.
MDM2-p53 Inhibitors
The 1-(2-fluorophenyl)cyclohexane moiety mimics the hydrophobic interaction of the Tryptophan-23 residue of p53 in the MDM2 binding pocket.
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Mechanism: The 2-fluorophenyl group occupies the hydrophobic cleft of MDM2, while the carboxylic acid (or derived amide) can form hydrogen bonds with solvent-exposed residues or backbone amides (e.g., Val93).
-
Example Class: Spiro-oxindole derivatives (e.g., analogs of APG-115 or MI-773 ) often utilize this cyclohexyl core to rigidly position the interaction groups.
Bioisosteric Utility
-
Metabolic Stability: The ortho-fluorine blocks metabolic oxidation at the phenyl ring's most reactive sites (blocking P450 metabolism).
-
Conformational Lock: The 1,1-disubstitution forces the cyclohexane ring into a chair conformation where the aromatic group typically adopts an equatorial orientation to minimize 1,3-diaxial interactions, although the specific preference depends on the substitution at C4.
Functionalization Logic
The C4 ketone is a versatile "handle" for late-stage diversification:
-
Reductive Amination: Generates amine derivatives (e.g., piperazines) common in GPCR ligands.
-
Strecker Reaction: Converts the ketone to an amino-nitrile, leading to hydantoins.
-
Wittig Olefination: Introduces exocyclic double bonds.
Figure 2: Divergent synthesis pathways from the core scaffold to bioactive classes.
Safety & Handling (EHS)
While specific toxicological data for the 2-fluoro isomer is limited, it should be handled with the same precautions as the 4-fluoro analog and general fluorinated benzoic acid derivatives.
Hazard Classification (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Protocols
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle the solid powder in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the acid is generally stable.
References
-
Accela ChemBio. (n.d.). Product Data: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 179064-49-4).[1][2][3] Retrieved from
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ChemicalBook. (2024). 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid Properties and Suppliers. Retrieved from
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National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (Related Precursor). Retrieved from
-
PrepChem. (n.d.). Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone (General Protocol). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Fluorophenyl-cyclohexanecarboxylic acid derivatives. Retrieved from
Sources
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